1-Hexene

Beschreibung

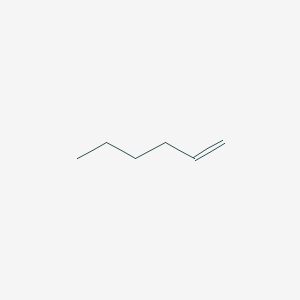

Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKMAJRDDDTEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12, Array | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9 | |

| Record name | 1-Hexene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-hexene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72607-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025402 | |

| Record name | 1-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor. | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 ° | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673 | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.0 (Air= 1), Relative vapor density (air = 1): 2.9 | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7 | |

| Record name | 1-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

592-41-6, 68526-99-8, 68783-15-3 | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-9 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-7 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068783153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38ZZ8C206 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F | |

| Record name | 1-HEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-HEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/429 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

1-Hexene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Hexene

Introduction

This compound (hex-1-ene) is a linear alpha-olefin (LAO) with the chemical formula C₆H₁₂.[1] As an alpha-olefin, its terminal double bond imparts high reactivity, making it a crucial intermediate and monomer in the chemical industry.[1] It is a colorless, flammable liquid with a faint, petroleum-like odor.[2][3][4] this compound's primary industrial application is as a comonomer in the production of various grades of polyethylene, including high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1][5] Its incorporation introduces short-chain branches, enhancing polymer properties such as flexibility, impact strength, and tear resistance.[5] Beyond polymerization, it serves as a precursor in the synthesis of aldehydes (e.g., heptanal via hydroformylation), alcohols, and other fine chemicals used in fragrances, dyes, and resins.[1]

Chemical and Physical Properties

The physical and thermodynamic properties of this compound are well-documented. It is insoluble in water but soluble in many organic solvents like ethanol, ether, benzene, and chloroform.[3][6][7][8] Quantitative data are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Identifiers | ||

| IUPAC Name | Hex-1-ene | [2] |

| CAS Number | 592-41-6 | [1] |

| Molecular Formula | C₆H₁₂ | [2] |

| Molar Mass | 84.16 g/mol | [4] |

| Physical Properties | ||

| Appearance | Colorless liquid | [2][3] |

| Odor | Petroleum-like, slightly sweet | [2][4] |

| Boiling Point | 63 °C (145 °F; 336 K) | [1] |

| Melting Point | -139.8 °C (-219.6 °F; 133.3 K) | [1] |

| Density | 0.673 g/cm³ (at 25 °C) | [1] |

| Vapor Density | 3.0 (Air = 1) | [2] |

| Vapor Pressure | 155 mmHg (at 21.1 °C) | |

| Solubility in Water | 50 mg/L | [2] |

| Viscosity | 0.51 cP (at 28 °C) | [1] |

| Refractive Index (n₂₀/D) | 1.388 | [3] |

| Thermodynamic Properties | ||

| Flash Point | -26 °C (-15 °F) (closed cup) | [9][10] |

| Autoignition Temperature | 253 °C (487 °F) | [3] |

| Lower Flammability Limit (LFL) | 1.2% in air | [3] |

| Upper Flammability Limit (UFL) | 6.9% in air | [3] |

| log Kₒw (Octanol/Water) | 3.39 |[2] |

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the terminal carbon-carbon double bond, which serves as a region of high electron density. This makes it susceptible to attack by electrophiles and a prime substrate for addition reactions, oxidation, and polymerization.

Electrophilic Addition Reactions

The π-bond of this compound is readily attacked by electrophiles. These reactions typically proceed through a carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom with the most hydrogen atoms (C1), leading to the more stable secondary carbocation at C2.[11][12]

-

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr) yields 2-halohexanes. The reaction is initiated by the electrophilic attack of the hydrogen on the double bond.[6][11]

-

Hydration: In the presence of a strong acid catalyst like sulfuric acid, this compound reacts with water to form hexan-2-ol, following Markovnikov's rule.[6]

-

Halogenation: this compound readily reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) to form 1,2-dihalohexanes.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 592-41-6 [chemicalbook.com]

- 4. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]

- 5. nbinno.com [nbinno.com]

- 6. Reaction of 1-Hexene_Chemicalbook [chemicalbook.com]

- 7. CAS 592-41-6: this compound | CymitQuimica [cymitquimica.com]

- 8. quora.com [quora.com]

- 9. ICSC 0490 - this compound [chemicalsafety.ilo.org]

- 10. qchem.com.qa [qchem.com.qa]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 1-Hexene via Ethylene Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 1-hexene through the oligomerization of ethylene is a cornerstone of the modern petrochemical industry, driven by its critical role as a comonomer in the production of high-performance polymers like linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). This technical guide provides an in-depth exploration of the core principles, catalytic systems, and process technologies underpinning the on-purpose production of this compound. It delves into the prevalent chromium-based catalytic systems, the universally accepted metallacyclic reaction mechanism, and the key commercial processes that dominate the industrial landscape. Detailed experimental protocols, comparative data on catalyst performance, and visualizations of the reaction pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound is a linear alpha-olefin of significant industrial importance, primarily utilized as a comonomer in the manufacturing of polyethylene to enhance properties such as tensile strength, impact resistance, and tear resistance.[1] Historically, this compound was produced as part of a broad spectrum of alpha-olefins through non-selective ethylene oligomerization, leading to challenges in product separation and low selectivity for the desired C6 fraction.[2] The advent of selective ethylene trimerization technologies has revolutionized this compound production, enabling "on-purpose" synthesis with high purity and yield.

This guide focuses on the selective trimerization of ethylene to this compound, a process dominated by chromium-based catalyst systems. These systems offer remarkable selectivity and activity, making them the technology of choice for industrial production.[3] We will examine the composition of these catalysts, the influence of ligands and co-catalysts on their performance, and the underlying reaction mechanism that governs the selective formation of this compound.

Catalytic Systems for Ethylene Trimerization

The selective trimerization of ethylene to this compound is predominantly achieved using homogeneous catalyst systems centered on a chromium precursor, a ligand, and a co-catalyst/activator. While other transition metals like titanium and tantalum have been investigated, chromium-based systems remain the most commercially successful due to their high selectivity and activity.[3][4]

The catalyst system typically comprises:

-

Chromium Source: A variety of chromium salts can be used, with chromium(III) tris(2-ethylhexanoate) being a common choice in industrial applications.[5] Other sources include chromium acetylacetonate and chromium chloride.

-

Ligand: The ligand plays a crucial role in steering the reaction towards trimerization. Pyrrole-based ligands, such as 2,5-dimethylpyrrole (DMP), are widely used in commercial processes like the one developed by Chevron Phillips.[6] Other effective ligand families include those containing nitrogen and phosphorus donor atoms (PNP ligands) and sulfur, nitrogen, and sulfur donor atoms (SNS ligands).[4][7] The steric and electronic properties of the ligand are key to controlling selectivity.

-

Co-catalyst/Activator: An organoaluminum compound, most commonly an alkylaluminum such as triethylaluminum (TEA) or modified methylaluminoxane (MMAO), is used to activate the chromium precursor.[8][9] The co-catalyst acts as a reducing agent and an alkylating agent, generating the active catalytic species.

-

Halide Source (Optional): In some systems, a halide source, such as a chlorinated hydrocarbon, is added to enhance catalyst activity and selectivity.[10]

The interplay between these components is critical in achieving high performance. The choice of ligand, the nature of the co-catalyst, and the molar ratios of the components all significantly impact the selectivity towards this compound, the overall catalytic activity, and the formation of byproducts like polyethylene.[4]

Quantitative Catalyst Performance Data

The following tables summarize the performance of various chromium-based catalyst systems for ethylene trimerization to this compound under different experimental conditions.

Table 1: Performance of Pyrrole-Based Chromium Catalyst Systems

| Chromium Source | Ligand | Co-catalyst | Halide Source | Temp. (°C) | Pressure (bar) | This compound Selectivity (%) | Activity (g 1-C6/g Cr·h) | Byproducts | Reference |

| Cr(2-EH)₃ | 2,5-DMP | TNOA | CCl₄ | 90 | 25 | 99.3 | 103,000 | 0 mg polymer | [5] |

| Cr(2-EH)₃ | 2,5-DMP | TEA | C₂Cl₆ | - | 25 | - | - | - | [10] |

| Cr(acac)₃ | Pyrrole | AlEt₃ | - | - | - | 86 (wt%) | - | - | [11] |

| Cr(EH)₃ | 2,5-DMP | TEA/AlEt₂Cl | - | - | - | - | - | - | [12] |

Cr(2-EH)₃: Chromium(III) tris(2-ethylhexanoate), 2,5-DMP: 2,5-dimethylpyrrole, TNOA: Tri-n-octylaluminum, CCl₄: Carbon tetrachloride, TEA: Triethylaluminum, C₂Cl₆: Hexachloroethane.

Table 2: Performance of PNP and SNS Ligand-Based Chromium Catalyst Systems

| Chromium Source | Ligand Type | Co-catalyst | Temp. (°C) | Pressure (bar) | This compound Selectivity (%) | 1-Octene Selectivity (%) | Activity ( kg/g Cr·h) | Reference |

| Cr(acac)₃ | N-aryl PNP | MMAO | - | 45 | 33.7 | - | - | [13] |

| CrCl₃ | SNS | MAO | 90 | 23 | 99.9 | - | 159.283 | [14] |

| Cr(III) | PNPO | MMAO-3A | 40 | 35 | 45.7 | 39.4 | 316.7 | [8][15] |

| Cr(acac)₃ | PNP | MMAO-3A | - | - | >90 (combined C6/C8) | - | >3,700 | [12] |

PNP: Bis(phosphino)amine, SNS: Bis(thioether)amine, PNPO: Phosphazane, MMAO: Modified methylaluminoxane, MAO: Methylaluminoxane.

Reaction Mechanism: The Metallacyclic Pathway

The selective formation of this compound from ethylene is widely accepted to proceed via a metallacyclic mechanism.[16][17][18] This mechanism provides a clear explanation for the high selectivity towards the trimerization product, as opposed to the statistical distribution of oligomers seen in other systems.

The key steps of the metallacyclic mechanism are as follows:

-

Activation of the Pre-catalyst: The chromium precursor reacts with the co-catalyst to form a coordinatively unsaturated, active chromium species.

-

Oxidative Coupling: Two ethylene molecules coordinate to the active chromium center and undergo oxidative coupling to form a five-membered metallacycle, chromacyclopentane.

-

Ethylene Insertion: A third ethylene molecule inserts into one of the Cr-C bonds of the chromacyclopentane ring, expanding it to a seven-membered metallacycle, chromacycloheptane.

-

β-Hydride Elimination and Reductive Elimination: The chromacycloheptane intermediate undergoes β-hydride elimination, followed by reductive elimination, to release this compound and regenerate the active catalytic species.

The selectivity of the process is highly dependent on the relative rates of ethylene insertion versus β-hydride elimination from the metallacyclic intermediates. Ligands play a critical role in modulating these rates and preventing further ethylene insertion that would lead to higher oligomers or polymer formation.

Caption: Metallacyclic mechanism for ethylene trimerization.

Commercial Processes for this compound Production

Several commercial processes have been developed for the on-purpose production of this compound from ethylene. The leading technologies include those from Chevron Phillips, Axens, and Sasol.

Table 3: Comparison of Major Commercial this compound Production Processes

| Process | Licensor | Catalyst System | Key Features | This compound Selectivity |

| This compound Process | Chevron Phillips | Chromium-pyrrole based | High purity this compound production.[19] | ~99 wt%[20] |

| AlphaHexol™ | Axens | Soluble catalyst system | Liquid-phase process, high purity product suitable for LLDPE/HDPE.[21][22] | High |

| Ethylene Tetramerization | Sasol | Proprietary | Co-produces 1-octene and this compound.[23][24] | - |

| On-Purpose Process | Mitsubishi Chemical | Superior catalyst system | Milder reaction conditions, extremely low polyethylene selectivity.[25] | Approximately 95%[25] |

These processes generally involve a reaction section where ethylene is contacted with the catalyst in a solvent, followed by separation and purification steps to isolate high-purity this compound.

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound via ethylene trimerization, based on common procedures reported in the literature.

Materials and Reagents

-

Chromium Source: Chromium(III) tris(2-ethylhexanoate) or Chromium(III) acetylacetonate.

-

Ligand: 2,5-dimethylpyrrole (DMP) or a selected PNP/SNS ligand.

-

Co-catalyst: Triethylaluminum (TEA) or modified methylaluminoxane (MMAO) solution.

-

Halide Source (optional): Carbon tetrachloride (CCl₄) or hexachloroethane (C₂Cl₆).

-

Solvent: Anhydrous toluene or heptane.

-

Ethylene: Polymer grade.

-

Inert Gas: High-purity nitrogen or argon.

Note: All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the catalyst components.

Catalyst Preparation (In situ)

The catalyst is typically prepared in situ in the reaction vessel.

-

The reactor is thoroughly dried and purged with inert gas.

-

The desired amount of solvent is added to the reactor.

-

The chromium source, ligand, and halide source (if used) are added to the reactor in the desired molar ratios.

-

The mixture is stirred to ensure homogeneity.

-

The co-catalyst is then carefully added to the reactor. The order of addition of the catalyst components can influence the final catalyst performance.

Ethylene Trimerization Reaction

-

The reactor is heated to the desired reaction temperature (e.g., 80-90 °C).

-

The reactor is pressurized with ethylene to the desired pressure (e.g., 25-45 bar).

-

The reaction is allowed to proceed for a set period (e.g., 30 minutes), with continuous stirring and ethylene feed to maintain constant pressure.

-

After the reaction time has elapsed, the ethylene feed is stopped, and the reactor is cooled to room temperature.

-

The reaction is quenched by the addition of a small amount of an alcohol (e.g., ethanol or isopropanol).

Product Analysis

-

The liquid and gas phases of the reaction mixture are analyzed by gas chromatography (GC) to determine the product distribution (this compound, other olefins, and alkanes) and quantify the amount of unreacted ethylene.

-

Any solid byproduct (polyethylene) is collected, dried, and weighed.

-

The selectivity towards this compound and the catalyst activity are calculated based on the GC data and the amount of catalyst used.

Caption: General experimental workflow for ethylene trimerization.

Conclusion

The selective oligomerization of ethylene to this compound is a mature and highly optimized industrial process, underpinned by decades of research into chromium-based catalysis. The high selectivity and activity of these systems, governed by the metallacyclic mechanism, have enabled the on-purpose production of this vital comonomer. Future research in this area will likely focus on the development of even more active and stable catalysts, potentially based on less expensive and more environmentally benign metals, as well as process intensification to further improve efficiency and reduce costs. A deeper understanding of the intricate relationships between ligand structure, catalyst performance, and reaction conditions will continue to drive innovation in this important field of industrial chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemrj.org [chemrj.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. cdn.intratec.us [cdn.intratec.us]

- 20. NAO Technology | Chevron Phillips Chemical [cpchem.com]

- 21. Oligomerization | Axens [axens.net]

- 22. resources.axens.net [resources.axens.net]

- 23. chemicals.sasol.com [chemicals.sasol.com]

- 24. sasol.com [sasol.com]

- 25. m-chemical.co.jp [m-chemical.co.jp]

Mechanism of 1-Hexene formation in Fischer-Tropsch synthesis

An In-depth Technical Guide on the Core Mechanism of 1-Hexene Formation in Fischer-Tropsch Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer-Tropsch synthesis (FTS) is a cornerstone of gas-to-liquids (GTL), coal-to-liquids (CTL), and biomass-to-liquids (BTL) technologies, converting synthesis gas (syngas; a mixture of CO and H₂) into a wide array of hydrocarbons.[1][2] While traditionally aimed at producing diesel-range alkanes, there is escalating interest in selectively steering the reaction towards high-value α-olefins, such as this compound. This compound is a critical comonomer in the production of linear low-density polyethylene (LLDPE) and a precursor for various specialty chemicals.[3] Achieving high selectivity for this compound is challenging due to the complex, non-selective nature of the FTS polymerization process and competing secondary reactions like hydrogenation and isomerization. This guide provides a comprehensive technical overview of the predominant mechanisms governing this compound formation, details the key parameters influencing its selectivity, presents relevant quantitative data and experimental protocols, and visualizes the core reaction pathways and workflows.

Core Mechanisms of this compound Formation

The formation of hydrocarbons in FTS is a surface-catalyzed polymerization process.[4][5] The reaction proceeds through several key stages: reactant adsorption, chain initiation, chain propagation, and chain termination.[6] The specific pathway to this compound is primarily debated between two dominant mechanisms: the carbide mechanism and the CO insertion mechanism.

Carbide Mechanism

The carbide mechanism is the most widely accepted pathway, particularly for iron (Fe) and cobalt (Co) catalysts, which are the most common choices for industrial applications.[2][7][8] This mechanism involves the dissociation of carbon monoxide on the catalyst surface prior to its incorporation into a growing hydrocarbon chain.[5][9]

The key steps are:

-

Adsorption and Dissociation: Gaseous CO and H₂ adsorb onto the active sites of the catalyst. The C–O bond in the adsorbed CO is cleaved to form a surface carbide (C) and an adsorbed oxygen atom (O).[1][10]

-

Monomer Formation: The highly reactive surface carbide (C) is sequentially hydrogenated by adsorbed hydrogen (H) to form CHₓ* species (where x = 1–3). These CHₓ* species, primarily methylene (CH₂*), are the fundamental building blocks or monomers for chain growth.[2][4]

-

Chain Initiation and Propagation: The polymerization process begins with the formation of a C₁ species, which then grows by the sequential insertion of CH₂* monomers. This step-wise addition continues until a C₆ alkyl intermediate (C₆H₁₃*) is formed on the catalyst surface.

-

Chain Termination to this compound: The final step is the termination of the growing C₆ chain. To form an α-olefin like this compound, the chain undergoes β-hydride elimination .[4] In this process, a hydrogen atom from the second carbon (the β-carbon) of the alkyl chain is abstracted, forming a double bond between the first (α) and second (β) carbons and releasing this compound into the gas phase. This pathway competes with hydrogenation, which would lead to the formation of n-hexane.[11]

CO Insertion Mechanism

The CO insertion mechanism, while less favored for explaining alkane and alkene formation on Fe and Co catalysts, is considered a primary route for the formation of oxygenated products.[5][9] It involves the insertion of an intact CO molecule into a metal-alkyl bond.[4][9]

The key steps are:

-

Non-dissociative Adsorption: CO adsorbs onto the catalyst surface without breaking the C–O bond.

-

Initiation: A surface metal-hydride (M-H) reacts with adsorbed CO to form a formyl species (M-CHO) or a surface metal-alkyl (M-CH₃) is formed.

-

Propagation: An adsorbed CO molecule inserts into the metal-alkyl bond (M-C₅H₁₁) to form a C₆ acyl intermediate (M-CO-C₅H₁₁). This intermediate is subsequently hydrogenated to form a C₆ alkyl species (M-C₆H₁₃*).

-

Termination: Similar to the carbide mechanism, the resulting C₆ alkyl intermediate can then undergo β-hydride elimination to desorb as this compound.

Factors Influencing this compound Selectivity

Achieving high selectivity towards this compound requires careful control over catalyst formulation and process conditions to favor olefin formation and desorption while suppressing unwanted secondary reactions like hydrogenation to n-hexane, isomerization to internal hexenes, and re-adsorption for further chain growth.[11][12]

-

Catalyst Metal: Iron-based catalysts generally exhibit higher selectivity towards olefins compared to cobalt catalysts.[7] This is attributed to iron's lower hydrogenation activity and its ability to facilitate the water-gas shift reaction, which is beneficial when using H₂-deficient syngas.[13]

-

Promoters: The addition of promoters is crucial for tuning selectivity. Alkali promoters, such as potassium (K) and sodium (Na), are widely used with iron catalysts.[14][15] They are known to increase the surface basicity, which enhances CO adsorption, suppresses hydrogenation activity, and thus increases the olefin-to-paraffin ratio.[13][15][16]

-

Support: The catalyst support (e.g., Al₂O₃, SiO₂, carbon) influences the dispersion of the active metal and can modify its electronic properties, thereby affecting activity and selectivity.

-

Process Conditions:

-

Temperature: Higher temperatures generally favor the formation of lighter products and olefins. However, excessively high temperatures can lead to increased methane production.

-

Pressure: Lower pressures tend to favor the desorption of olefins, thus increasing their selectivity.[7]

-

H₂/CO Ratio: A lower H₂/CO ratio reduces the surface concentration of hydrogen, which disfavors hydrogenation reactions and leads to a higher olefin-to-paraffin ratio.[7]

-

Space Velocity: High gas hourly space velocity (GHSV) reduces the contact time of the products with the catalyst, which minimizes the probability of secondary reactions such as re-adsorption and hydrogenation of the initially formed this compound.[7]

-

Quantitative Data Summary

The tables below summarize representative data on the influence of promoters and process conditions on FTS product selectivity, with a focus on C₂-C₄ olefins as a proxy for light olefin behavior, which is often reported more consistently than individual isomers like this compound.

Table 1: Effect of Alkali Promoters on Fe-Mn/α-Al₂O₃ Catalyst Performance

| Promoter | CO Conversion (%) | C₂-C₄ Olefin Selectivity (%) | C₂-C₄ Olefin/Paraffin Ratio |

|---|---|---|---|

| Unpromoted | 65.4 | 18.2 | 1.1 |

| Copper (Cu) | 88.1 | 19.5 | 1.0 |

| Potassium (K) | 55.2 | 22.1 | 2.5 |

| Cu and K | 75.3 | 24.8 | 2.3 |

Conditions: T=280°C, P=20 bar, H₂/CO=2, GHSV=4000 h⁻¹. Data adapted from Gümüşlü Gür, G., & Atik, Ö. (2022).[15]

Table 2: Effect of Process Conditions on Fe-Mn-K Catalysts

| Parameter | H₂/CO Ratio | Temperature (°C) | Olefin/Paraffin Ratio | Chain Growth Probability (α) |

|---|---|---|---|---|

| H₂/CO Ratio Effect | 0.67 | 270 | 1.48 | 0.73 |

| 1.0 | 270 | 1.36 | 0.71 | |

| 1.5 | 270 | 1.08 | 0.68 | |

| 2.0 | 270 | 1.04 | 0.64 | |

| Temperature Effect | 1.0 | 250 | 1.25 | 0.75 |

| 1.0 | 270 | 1.36 | 0.71 | |

| 1.0 | 290 | 1.41 | 0.65 | |

| 1.0 | 310 | 1.28 | 0.61 |

Conditions: P=1 bar. Data adapted from Mirzaei, A. A., et al. (2009).[16]

Experimental Protocols

Catalyst Preparation: Incipient Wetness Impregnation of K-Promoted Fe/Al₂O₃

-

Support Preparation: Commercial γ-alumina (γ-Al₂O₃) is crushed and sieved to a desired particle size (e.g., 100-200 mesh). It is then calcined in air at 400-500°C for 4-6 hours to remove moisture and organic impurities.

-

Impregnation Solution: An aqueous solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and potassium nitrate (KNO₃) is prepared. The concentrations are calculated to achieve the target weight percentage of Fe and K on the support.

-

Impregnation: The solution is added dropwise to the calcined alumina support while mixing, until the pores of the support are completely filled and the mixture appears uniformly damp, without excess liquid.

-

Drying: The impregnated catalyst is dried in an oven, typically at 110-120°C, for 12-24 hours to remove the water.

-

Calcination: The dried catalyst is then calcined in a furnace under a flow of air. The temperature is ramped slowly (e.g., 2-5°C/min) to a final temperature of 350-450°C and held for 4-6 hours to decompose the nitrate precursors into their oxide forms.[6]

Fischer-Tropsch Synthesis in a Fixed-Bed Reactor

-

Reactor Loading: A specific mass (e.g., 1-5 g) of the prepared catalyst is loaded into a stainless-steel fixed-bed reactor, typically diluted with an inert material like quartz sand or silicon carbide to improve heat management.

-

Catalyst Activation (Reduction): Prior to the reaction, the catalyst is activated in situ. This is a critical step where the iron oxide is reduced to its active metallic or carbide phase. A reducing gas, often pure H₂ or syngas itself, is passed over the catalyst bed at an elevated temperature (e.g., 350-450°C) for several hours.

-

FTS Reaction: After activation, the reactor is cooled to the desired reaction temperature (e.g., 250-320°C). Syngas (H₂/CO mixture) is then introduced at the target pressure (e.g., 10-30 bar) and gas hourly space velocity (GHSV, e.g., 2000-6000 h⁻¹).[8]

-

Product Collection and Analysis: The effluent stream from the reactor is cooled in stages. A hot trap (100-150°C) collects heavy waxes, and a cold trap (0-10°C) condenses liquid hydrocarbons and water. The remaining non-condensable gases pass through a back-pressure regulator.

-

Analysis:

-

Gaseous Products: The permanent gases (H₂, CO, CO₂, CH₄) and light hydrocarbons (C₁-C₅) are analyzed using an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).[17][18][19]

-

Liquid and Wax Products: The collected organic liquid and wax fractions are analyzed offline using a GC-FID or GC-Mass Spectrometry (GC-MS) to determine the detailed product distribution, including the selectivity towards this compound and other isomers.[6][17][20]

-

Visualizations: Pathways and Workflow

Caption: The Carbide Mechanism pathway for this compound formation in FTS.

Caption: Standard experimental workflow for Fischer-Tropsch synthesis.

References

- 1. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. netl.doe.gov [netl.doe.gov]

- 5. Mechanism and microkinetics of the Fischer–Tropsch reaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP52506F [pubs.rsc.org]

- 6. Fischer–Tropsch: Product Selectivity–The Fingerprint of Synthetic Fuels [mdpi.com]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Chain Propagation Mechanism of Fischer–Tropsch Synthesis: Experimental Evidence by Aldehyde, Alcohol and Alkene Addition | MDPI [mdpi.com]

- 10. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]

- 11. research.rug.nl [research.rug.nl]

- 12. adktroutguide.com [adktroutguide.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. "Effect of promoter type and synthesis method on catalytic performance " by GAMZE GÜMÜŞLÜ GÜR and ÖZGE ATİK [journals.tubitak.gov.tr]

- 16. researchgate.net [researchgate.net]

- 17. Product Analysis of Supercritical Fischer-Tropsch Synthesis: Utilizing a Unique On-Line and Off-Line Gas Chromatographs Setup in a Bench-Scale Reactor Unit [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic data of 1-Hexene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this linear alpha-olefin. The document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the relationship between the spectroscopic techniques and the structural information they provide.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays characteristic signals for its vinyl and aliphatic protons.[1] The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (trans) | ~5.85 | ddt | J ≈ 17.2, 10.4, 6.2 Hz |

| H-1 (cis) | ~4.99 | d | J ≈ 10.4 Hz |

| H-1 (geminal) | ~4.92 | d | J ≈ 17.2 Hz |

| H-2 | ~2.07 | q | |

| H-3 | ~1.38 | sextet | |

| H-4 | ~1.30 | m | |

| H-5 | ~0.90 | t |

Data sourced from publicly available spectral databases and literature.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows six unique signals, one for each carbon atom in the molecule.[1][3]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (=CH₂) | ~114.1 |

| C-2 (-CH=) | ~139.2 |

| C-3 (-CH₂-) | ~33.6 |

| C-4 (-CH₂-) | ~31.5 |

| C-5 (-CH₂-) | ~22.3 |

| C-6 (-CH₃) | ~14.0 |

Data sourced from publicly available spectral databases.[1][3]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the different vibrational modes of its functional groups.[4][5]

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

| =C-H Stretch (vinyl) | 3000-3100 | Strong, Sharp |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| C=C Stretch (alkene) | 1630-1680 | Strong |

| C-H Bend (alkyl) | 1400-1470 | Medium |

| Fingerprint Region | < 1300 | Complex |

Data compiled from various spectroscopic resources.[4][5][6] An absorption at 1642 cm⁻¹ is specifically attributed to the C=C double bond stretching.[5]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound produces a molecular ion peak and several characteristic fragment ions. The mass-to-charge ratios (m/z) of these ions provide information about the molecular weight and fragmentation pattern of the molecule.[1][7]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 84 | 29.2 | [C₆H₁₂]⁺ (Molecular Ion) |

| 69 | 24.0 | [C₅H₉]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ (Base Peak) |

| 55 | 64.2 | [C₄H₇]⁺ |

| 43 | 58.8 | [C₃H₇]⁺ |

| 42 | 72.2 | [C₃H₆]⁺ |

| 41 | 95.1 | [C₃H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of pure this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] The solvent should completely dissolve the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[9]

-

Filter the solution through a Pasteur pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[10][11]

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.[9][10]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[9]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.[9]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[9]

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film) :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[12] If necessary, clean the plates with a small amount of dry acetone and wipe with a Kimwipe.[12]

-

Using a Pasteur pipette, place 1-2 drops of pure this compound onto the center of one salt plate.[12][13]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[12][13][14]

-

Ensure there are no air bubbles trapped in the liquid film.

-

-

Data Acquisition :

-

Place the salt plate sandwich into the sample holder in the beam path of the IR spectrometer.[13]

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

-

Run the sample scan to obtain the IR spectrum of this compound.

-

After the measurement, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[12][13]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Impact) :

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe.

-

The sample is heated in a vacuum, causing it to vaporize into the gas phase.[15][16]

-

In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]

-

This bombardment knocks an electron off a molecule, forming a positively charged radical molecular ion ([C₆H₁₂]⁺•).[15] Excess energy from this process often causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection :

-

The newly formed positive ions are accelerated by charged plates into the mass analyzer.[15]

-

Inside the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge (m/z) ratio.[15]

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(592-41-6) 1H NMR [m.chemicalbook.com]

- 3. This compound(592-41-6) 13C NMR spectrum [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(592-41-6) IR Spectrum [m.chemicalbook.com]

- 7. This compound(592-41-6) MS spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. researchgate.net [researchgate.net]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. mhchem.org [mhchem.org]

1-Hexene: A Comprehensive Technical Guide

CAS Number: 592-41-6

This technical guide provides an in-depth overview of 1-Hexene, a significant alpha-olefin with the chemical formula C₆H₁₂.[1][2] It is a colorless liquid with a petroleum-like odor.[1] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering detailed information on its chemical and physical properties, safety data, handling protocols, and relevant chemical pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Unit |

| CAS Number | 592-41-6 | N/A |

| Molecular Formula | C₆H₁₂ | N/A |

| Molecular Weight | 84.16 | g/mol |

| Appearance | Colorless liquid | N/A |

| Odor | Petroleum-like | N/A |

| Density | 0.673 | g/cm³ |

| Melting Point | -139.8 | °C |

| Boiling Point | 63 | °C |

| Flash Point | -25.0 | °C (closed cup) |

| Water Solubility | Insoluble | N/A |

| Lower Explosion Limit | 1.2 | %(V) |

Safety Data and Hazard Classification

This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[3][4][5] Understanding its hazard classification under the Globally Harmonized System (GHS) is crucial for safe handling and storage.

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Aspiration Hazard | 1 | Danger | H304: May be fatal if swallowed and enters airways |

This table represents the primary GHS classifications. Always refer to the specific Safety Data Sheet (SDS) for the most complete and up-to-date information.

Safety and Handling Precautions

Proper handling of this compound is critical to prevent accidents. The following table outlines key precautionary statements.

| Precautionary Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |

| P233 | Keep container tightly closed.[3] |

| P240 | Ground/bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting/equipment.[6] |

| P242 | Use only non-sparking tools.[6] |

| P243 | Take precautionary measures against static discharge.[3] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |

| P331 | Do NOT induce vomiting.[3] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Protocol for Determination of Flash Point (Closed Cup Method)

This protocol provides a generalized procedure for determining the flash point of a flammable liquid like this compound, based on standard methods such as ASTM D93.[7]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced in a closed vessel.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Calibrated thermometer

-

Heating source

-

Stirrer

Procedure:

-